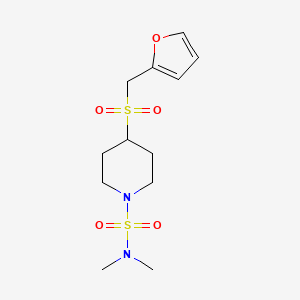

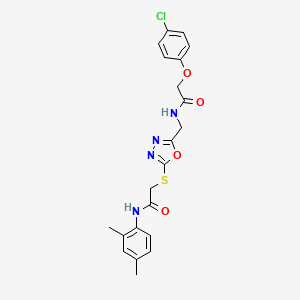

4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

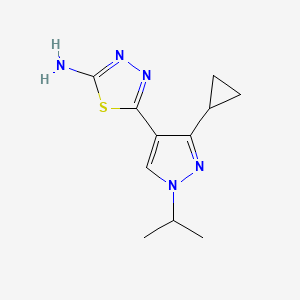

The compound 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical entity that features a furan ring, a sulfonamide group, and a piperidine moiety. The furan ring is a five-membered aromatic heterocycle with oxygen as the heteroatom, which is known for its reactivity due to the aromatic system and the electron-rich oxygen. The sulfonamide group is a common functional group in medicinal chemistry, known for its bioactive properties. Piperidine is a six-membered nitrogen-containing heterocycle, which is often found in bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related furan sulfonamide derivatives has been described in the literature. According to the first paper, novel furan-2-sulfonamides can be prepared by a sequence that involves the generation of a bromomethyl group prior to chlorosulfonation due to the instability of furansulfonyl chlorides to free radical bromination . This suggests that the synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide would likely follow a similar pathway, with careful consideration given to the order of introducing the bromomethyl and chlorosulfonyl groups to the furan ring.

Molecular Structure Analysis

The molecular structure of 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide would be characterized by the presence of the furan ring, which contributes to the molecule's aromatic character, and the sulfonamide group, which is known for its ability to engage in hydrogen bonding due to the presence of nitrogen and sulfur atoms. The piperidine ring would add a degree of flexibility and potential for further functionalization.

Chemical Reactions Analysis

The reactivity of furan sulfonamides can be complex due to the presence of multiple reactive sites. The furan ring can undergo electrophilic aromatic substitution, while the sulfonamide group can participate in various reactions, including amidation and sulfonation. The synthesis process described in the first paper involves chlorosulfonation and free radical bromination, which are key steps in the functionalization of the furan ring . The second paper mentions the formation of furyl sulfonamides via an in situ generated N-tosyl imine intermediate, which could be relevant for the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide would be influenced by its molecular structure. The furan ring would contribute to the molecule's planarity and aromaticity, while the sulfonamide group would affect its solubility and potential for hydrogen bonding. The piperidine ring could influence the basicity of the molecule. The overall properties would be a combination of these structural features, leading to a unique profile that could be relevant for various applications, including medicinal chemistry.

Applications De Recherche Scientifique

Corrosion Inhibition

Compounds containing furan-2-ylmethyl sulfonyl groups, such as 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, have been investigated for their potential as corrosion inhibitors. Research indicates that these compounds can effectively inhibit mild steel corrosion in acidic environments, with inhibition efficiency increasing with concentration. These inhibitors operate through a mixed-type inhibitive action, adhering to the metal surface according to the Langmuir adsorption isotherm, suggesting potential applications in industrial corrosion protection (Hari Kumar Sappani & S. Karthikeyan, 2014).

Organic Synthesis and Drug Development

The structural versatility of furan-2-sulfonamides enables their utilization in the synthesis of complex molecules. For instance, copper/silver-mediated cascade reactions have been used to construct 2-sulfonylbenzo[b]furans from simple precursors, showcasing the compound's role in facilitating novel synthetic routes in organic chemistry (Hongshuang Li & Gang Liu, 2014). Additionally, the synthesis and derivatization of related compounds highlight their utility in generating a diverse array of molecules with potential pharmacological applications (G. Hartman & W. Halczenko, 1990).

Photodynamic Therapy and Antimicrobial Activity

Compounds with furan-2-ylmethylsulfonyl substituents have been synthesized for their potential in photodynamic therapy and as antimicrobial agents. Zinc (II) phthalocyanines bearing these substituents have been characterized for their aggregation behavior, electronic properties, and antimicrobial activity, suggesting their usefulness in medical applications (Abdennasser Jlali et al., 2016).

Anticancer and Antiviral Research

Sulfonamide-derived compounds are notable for their wide range of pharmacological activities, including anticancer and antiviral effects. Research on sulfonamide-derived ligands and their transition metal complexes has shown that these compounds possess moderate to significant antibacterial activity and good antifungal activity, pointing towards their potential in developing new therapeutic agents (Z. Chohan & H. Shad, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5S2/c1-13(2)21(17,18)14-7-5-12(6-8-14)20(15,16)10-11-4-3-9-19-11/h3-4,9,12H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVKEHINRZBOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)